2-(2,4-Dinitrophenylhydrazono)propanoic acid
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Overview
Description
2-(2,4-Dinitrophenylhydrazono)propanoic acid is an organic compound with the molecular formula C9H8N4O6. It is a derivative of propanoic acid, where the hydrogen atom at the second position is replaced by a 2,4-dinitrophenylhydrazono group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dinitrophenylhydrazono)propanoic acid typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable precursor, such as pyruvic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under acidic or basic conditions to facilitate the formation of the hydrazono group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dinitrophenylhydrazono)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The hydrazono group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dinitrophenyl derivatives, while reduction can produce aminophenyl derivatives .
Scientific Research Applications
2-(2,4-Dinitrophenylhydrazono)propanoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various compounds.
Biology: Employed in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dinitrophenylhydrazono)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazono group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dinitrophenyl)hydrazonoacetic acid
- 2-(2,4-Dinitrophenyl)hydrazonobutanoic acid
- 2-(2,4-Dinitrophenyl)hydrazonopentanoic acid
Uniqueness
2-(2,4-Dinitrophenylhydrazono)propanoic acid is unique due to its specific hydrazono group attached to the propanoic acid backbone. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, highlighting its potential for specialized uses .
Properties
IUPAC Name |
2-[(2,4-dinitrophenyl)hydrazinylidene]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O6/c1-5(9(14)15)10-11-7-3-2-6(12(16)17)4-8(7)13(18)19/h2-4,11H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWXLIFTNILJFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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